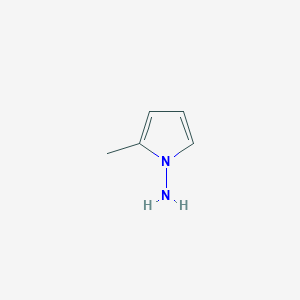
2-Methyl-1H-pyrrol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-pyrrol-1-amine is a heterocyclic organic compound with the molecular formula C₅H₈N₂. It is a derivative of pyrrole, characterized by a methyl group attached to the second carbon and an amine group attached to the nitrogen atom in the pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrol-1-amine can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with methylamine in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1H-pyrrol-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products: The major products formed from these reactions include various N-substituted pyrroles and oxidized pyrrole derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1H-pyrrol-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1H-pyrrol-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Pyrrole: The parent compound, lacking the methyl and amine groups.
2,5-Dimethylpyrrole: A derivative with two methyl groups at positions 2 and 5.
1H-Pyrrol-1-amine: A derivative with an amine group attached to the nitrogen atom.
Uniqueness: 2-Methyl-1H-pyrrol-1-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct reactivity and biological activity compared to other pyrrole derivatives .
Propiedades
Fórmula molecular |
C5H8N2 |
|---|---|
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
2-methylpyrrol-1-amine |
InChI |
InChI=1S/C5H8N2/c1-5-3-2-4-7(5)6/h2-4H,6H2,1H3 |
Clave InChI |
IZIIIJKMXYHEEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)
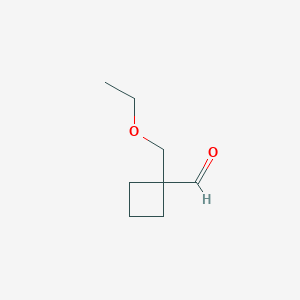
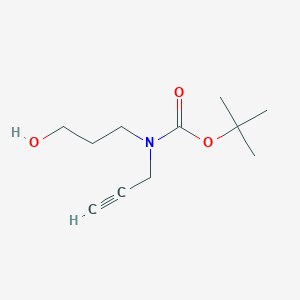
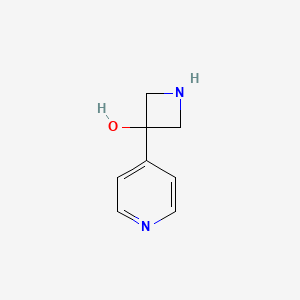
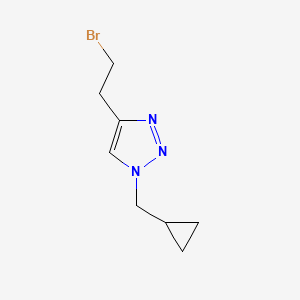
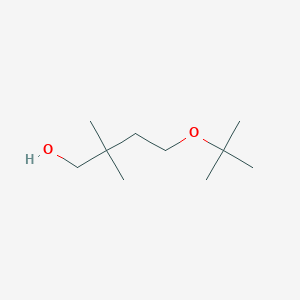
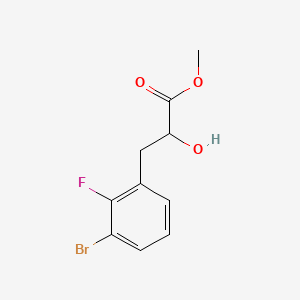
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
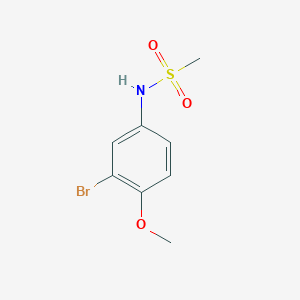
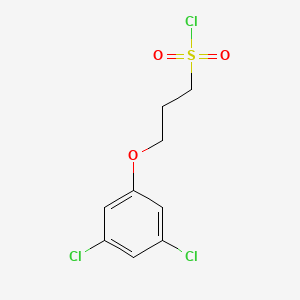
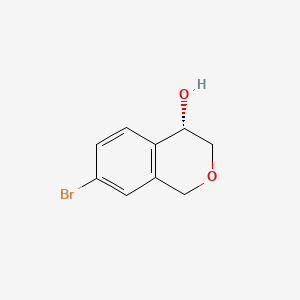
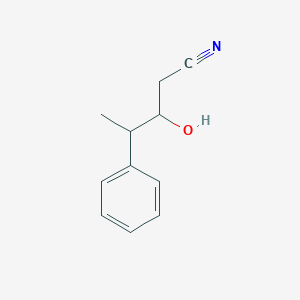
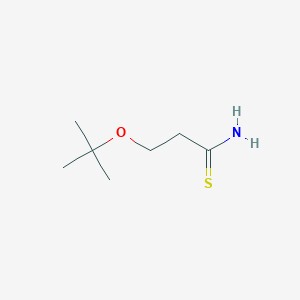
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
